

N-Nitrososertraline-d3: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: *N-Nitrososertraline-d3*

Cat. No.: *B12364204*

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For researchers, scientists, and drug development professionals, understanding the quality and purity of analytical standards is paramount. This guide provides an in-depth explanation of the data and methodologies typically found in a Certificate of Analysis (CoA) for **N-Nitrososertraline-d3**, a critical internal standard for the quantification of the potentially genotoxic impurity N-Nitrososertraline in the antidepressant drug substance and product, sertraline.

N-Nitrosamines are a class of compounds that have raised significant concerns in the pharmaceutical industry due to their carcinogenic potential.^{[1][2]} Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities in drug products.^{[1][2]} N-Nitrososertraline is a drug substance-related impurity that can form during the manufacturing or storage of sertraline.^{[1][2]} The use of a stable isotope-labeled internal standard, such as **N-Nitrososertraline-d3**, is essential for accurate and precise quantification of this impurity by mass spectrometry-based methods.

Compound Information

A Certificate of Analysis begins with the fundamental details of the compound.

Parameter	Typical Specification
Compound Name	N-Nitrososertraline-d3
Synonyms	N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide[3][4]
Molecular Formula	C ₁₇ H ₁₃ D ₃ Cl ₂ N ₂ O[3][4]
Molecular Weight	338.25 g/mol [3][4]
Appearance	Pale Yellow Solid[3]
Storage Conditions	2-8°C Refrigerator[5]

Analytical Data and Acceptance Criteria

The core of the CoA provides quantitative data on the purity, identity, and other critical attributes of the standard. The following tables summarize typical data and the methodologies used to obtain them.

Purity and Assay

Test	Method	Acceptance Criteria	Typical Result
Purity by HPLC/UPLC	Reversed-Phase High-Performance Liquid Chromatography / Ultra-Performance Liquid Chromatography	≥ 98.0%	99.5%
Assay (as is)	Quantitative NMR (qNMR) or Mass Spectrometry	Report Value	99.2%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation	>99.5%

Identity

Test	Method	Acceptance Criteria
¹ H NMR Spectroscopy	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure
Mass Spectrometry (MS)	Electrospray Ionization (ESI) Mass Spectrometry	Conforms to expected molecular weight
Infrared (IR) Spectroscopy	Fourier-Transform Infrared Spectroscopy	Conforms to reference spectrum

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination

This method is employed to separate **N-Nitrososertraline-d3** from any potential impurities.

- Instrumentation: A high-performance or ultra-performance liquid chromatograph equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used for the separation.[6]
- Mobile Phase: A gradient of aqueous and organic solvents, such as water with a formic acid modifier and acetonitrile.
- Flow Rate: Typically between 0.3 and 0.6 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.[6]
- Detection: UV detection at a wavelength of 230 nm.[6]
- Injection Volume: A small, precise volume, typically 1-5 µL.

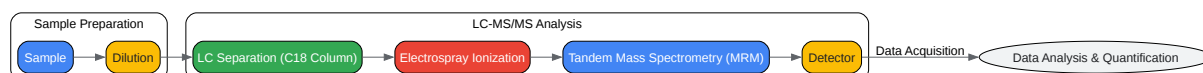
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and isotopic enrichment of the standard.

- Instrumentation: A liquid chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]
- Ionization Mode: Positive electrospray ionization (ESI+).[6]
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Nitrososertraline and its deuterated analog. Common transitions for N-Nitrososertraline are m/z 335 \rightarrow 275, 335 \rightarrow 159, and 335 \rightarrow 123.[7] Due to potential in-source fragmentation, monitoring the fragment ion m/z 275 as the parent ion may also be employed.[7]
- Source Temperature: Optimized to minimize in-source fragmentation, for instance, around 200°C.[7]

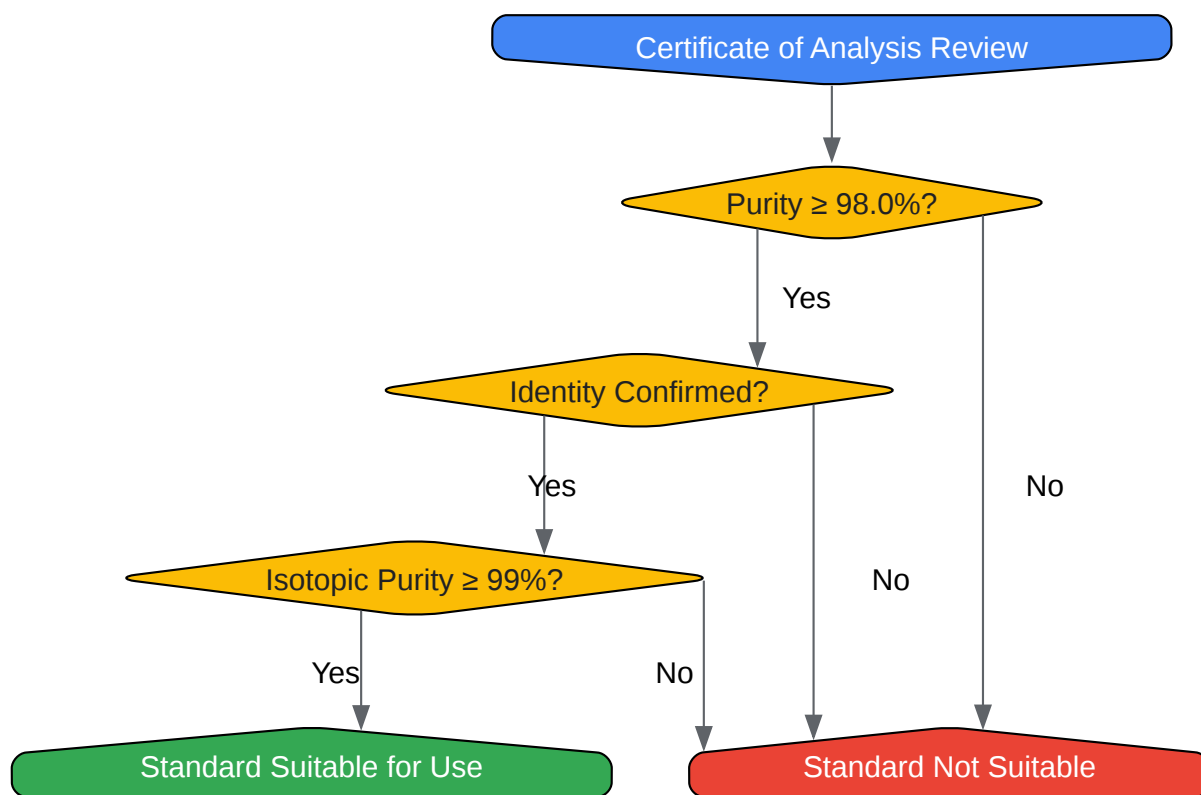
Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.



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Figure 1. Workflow for the quantification of N-Nitrososertraline using N-Nitrososertraline-d3.



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Figure 2. Decision logic for accepting an **N-Nitrososertraline-d3** analytical standard.

In conclusion, a Certificate of Analysis for **N-Nitrososertraline-d3** provides comprehensive data to ensure its suitability as an internal standard. By carefully reviewing the purity, identity, and isotopic enrichment data, and understanding the methodologies used to generate this information, researchers can have high confidence in the accuracy of their quantitative analysis of N-Nitrososertraline in pharmaceutical products.

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